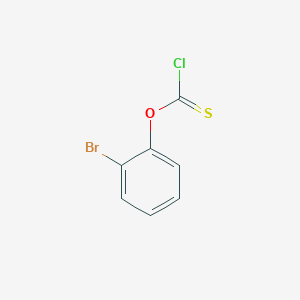

2-Bromophenyl chlorothioformate

Description

2-Bromophenyl chlorothioformate is a chlorothioformate ester featuring a brominated aromatic ring. Chlorothioformates, in general, are known for their hydrolytic instability and utility in organic synthesis as acylating agents .

Properties

Molecular Formula |

C7H4BrClOS |

|---|---|

Molecular Weight |

251.53 g/mol |

IUPAC Name |

O-(2-bromophenyl) chloromethanethioate |

InChI |

InChI=1S/C7H4BrClOS/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H |

InChI Key |

UUMJIXFGCQXZES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=S)Cl)Br |

Origin of Product |

United States |

Preparation Methods

2-Bromophenyl chlorothioformate can be synthesized by the reaction of p-dibromophenol with thiochloroformate. The reaction is typically carried out under an inert atmosphere and at a low temperature to increase the yield . This method ensures the stability of the compound and prevents unwanted side reactions.

Chemical Reactions Analysis

2-Bromophenyl chlorothioformate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to various products.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon–carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromophenyl chlorothioformate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromophenyl chlorothioformate involves its reactivity with nucleophiles and its ability to form stable intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Key Inferred Properties :

- Hydrolysis : Expected to follow an ionization pathway due to the aromatic substituent, similar to phenyl chlorothioformate .

- Physical State : Likely a liquid or low-melting solid, analogous to other aromatic chloroformates (e.g., phenyl chloroformate, CAS 1885-14-9) .

- Hazards : Presumed lachrymatory and irritant, consistent with chloroformates and chlorothioformates .

Comparison with Similar Compounds

Hydrolysis Rates and Mechanisms

Hydrolysis rates of chlorothioformates, chloroformates, and chlorothionoformates vary significantly with ester group structure. Data from solvolysis studies in 100% H₂O at 4.8 °C reveal distinct trends (Table 1) :

Table 1: Relative Hydrolysis Rates and Pathways

| Ester Group | Chloroformate (Relative Rate) | Chlorothioformate (Relative Rate) | Chlorothionoformate (Relative Rate) | Dominant Pathway |

|---|---|---|---|---|

| Phenyl | 55.0 | 1.0 | 0.33 | Addition-Elimination (Chloroformate), Ionization (Chlorothioformate) |

| Methyl | 1.0 | 7.0 | 2.6 | Addition-Elimination |

| Ethyl | 0.016 | 1.0 | 1.0 | Ionization |

Key Findings :

- Aromatic Esters : Phenyl chlorothioformate hydrolyzes via ionization, whereas phenyl chloroformate reacts 55× faster via addition-elimination. The bromine in 2-bromophenyl chlorothioformate may further stabilize the transition state, accelerating ionization .

- Alkyl Esters: Ethyl chlorothioformate and chlorothionoformate hydrolyze at similar rates, both significantly faster than ethyl chloroformate. Methyl esters show inverse trends, with chloroformate being the slowest .

Toxicity Profiles

Limited data exist for 2-bromophenyl chlorothioformate, but comparisons can be drawn from structurally related compounds:

Table 2: Toxicity Comparison

*Inferred from chloroformate/chlorothioformate class hazards .

Notable Observations:

Physicochemical Properties

Aromatic substituents influence stability and solubility:

Table 3: Physical Properties

For 2-bromophenyl chlorothioformate, the bromine atom is expected to:

- Increase molecular weight , raising boiling point relative to phenyl analogs.

- Reduce water solubility due to hydrophobicity, slowing hydrolysis in aqueous media .

Biological Activity

2-Bromophenyl chlorothioformate (CAS No. 769-80-2) is an organic compound characterized by a bromine atom and a chlorothioformate functional group attached to a phenyl ring. It has a molecular formula of C7H5BrClOS and a molecular weight of approximately 251.53 g/mol. This compound is primarily utilized in organic synthesis as an intermediate for producing various chemical derivatives. Its unique structure influences its reactivity and potential biological interactions, making it a subject of interest in medicinal chemistry.

The synthesis of 2-bromophenyl chlorothioformate can be achieved through several methods, including acylation reactions with suitable nucleophiles such as alcohols and amines. The compound typically appears as a light yellow transparent liquid and exhibits reactivity that allows for the introduction of the chlorothioformate moiety into various substrates, facilitating the formation of diverse derivatives.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chlorophenyl chlorothioformate | C7H5ClOS | Chlorine instead of bromine; similar applications. |

| 4-Bromophenyl chlorothioformate | C7H5BrOS | Bromine at para position; different reactivity. |

| O-2-Naphthyl chlorothioformate | C11H9ClOS | Larger aromatic system; potential for different biological activities. |

The presence of the bromine atom at the ortho position on the phenyl ring is noteworthy, as this structural characteristic may influence its interactions with biological targets, warranting further exploration in synthetic and medicinal chemistry.

Biological Activity

Research into the biological activity of 2-bromophenyl chlorothioformate has revealed its potential as an acylating agent, which can interact with various nucleophiles in biological systems. These interactions are crucial for understanding its behavior in biological environments and its implications for drug development.

Case Studies and Research Findings

While specific case studies focusing exclusively on 2-bromophenyl chlorothioformate are sparse, related research provides insights into its potential applications:

- Efflux Pump Inhibition : A study highlighted the introduction of different aryl groups on quinoline derivatives, resulting in improved activity against NorA efflux pumps in S. aureus. This emphasizes the importance of structural modifications in enhancing biological efficacy .

- Synthetic Utility : The compound's ability to participate in acylation reactions makes it a valuable building block for synthesizing biologically active compounds. Its use in creating derivatives could lead to new therapeutic agents targeting various diseases.

- Biological Interactions : Understanding the interaction mechanisms between 2-bromophenyl chlorothioformate and biological systems is essential for predicting its pharmacological properties and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.